Selectivity Margin Over BRD4: PF-CBP1's Wider Therapeutic Window vs. CPI-637
PF-CBP1 hydrochloride demonstrates a >100-fold selectivity for the CBP bromodomain over the BET family bromodomain BRD4, as quantified by both fluorescence polarization (IC50(CBP) = 125 nM vs. IC50(BRD4) = 18,100 nM) and isothermal titration calorimetry (Kd(BRD4) > 20 μM) [1]. In contrast, the more potent comparator CPI-637 exhibits a substantially narrower selectivity margin, inhibiting BRD4 with an IC50 of 11.0 μM in biochemical assays, representing approximately a 366-fold window over its CBP IC50 of 0.03 μM [2]. While both compounds are considered selective, PF-CBP1's ~145-fold absolute difference in BRD4 potency provides a larger operational concentration range (1-10 μM) within which BRD4 inhibition is negligible, minimizing confounding BET-related transcriptional effects in cellular assays [1].
| Evidence Dimension | Selectivity margin for CBP over BRD4 (Fold-selectivity and absolute IC50 difference) |
|---|---|
| Target Compound Data | PF-CBP1: >100-fold selectivity (BRD4 IC50 = 18,100 nM by FP; Kd >20,000 nM by ITC) |
| Comparator Or Baseline | CPI-637: ~366-fold selectivity (BRD4 IC50 = 11,000 nM) |
| Quantified Difference | PF-CBP1's absolute BRD4 IC50 is 18.1 μM, compared to CPI-637's 11.0 μM; PF-CBP1's operational window for CBP-selective inhibition is broader (1-10 μM vs. ~0.1-1 μM). |
| Conditions | PF-CBP1: Fluorescence polarization (FP) assay and Isothermal Titration Calorimetry (ITC). CPI-637: TR-FRET assay. |
Why This Matters
A wider selectivity window reduces the risk of off-target transcriptional artifacts, enabling more confident attribution of observed phenotypes to CBP/p300 bromodomain inhibition.
- [1] Chekler, E. L. P., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Its Anti-Inflammatory Activity. Chemistry & Biology, 22(12), 1588-1596. View Source
- [2] Taylor, A. M., et al. (2016). Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637). ACS Medicinal Chemistry Letters, 7(5), 531-536. View Source
